molecular formula C22H26N4O3 B2651680 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 887214-69-9

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2651680
CAS No.: 887214-69-9
M. Wt: 394.475
InChI Key: JWEUXODVTSZNEW-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate halogenated intermediates.

    Acetamide Linkage: The acetamide linkage is formed by reacting the benzimidazole-piperidine intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as elevated temperatures or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes involved in disease pathways.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the acetamide linkage and dimethoxyphenyl group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethanol
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propanoic acid
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)butanamide

Uniqueness

Compared to similar compounds, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the dimethoxyphenyl group, which may enhance its pharmacokinetic properties and biological activity. The specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-16-7-8-19(20(13-16)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEUXODVTSZNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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